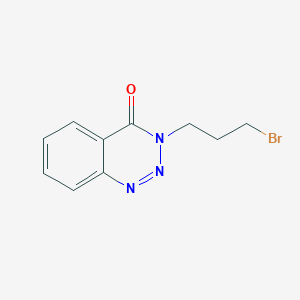

3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one” likely contains a benzotriazinone core, which is a type of heterocyclic compound. The “3-bromopropyl” indicates a three-carbon chain attached to the benzotriazinone with a bromine atom .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzotriazinone ring with a 3-carbon chain (propyl group) attached, with a bromine atom on the end of this chain .Chemical Reactions Analysis

The bromine atom in the “3-bromopropyl” group could potentially be reactive, as bromine is often used in organic chemistry as a leaving group. This could allow for various substitution reactions to occur .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromine atom) would all influence its properties .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

- Benzyl 3-bromopropyl ether (the compound’s alternative name) serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, such as (2S,3S)-1-[(triisopropylsilyl)oxy]-7-(benzyloxy)-2,3-(isopropylidenedioxy)-4(Z)-heptene. This compound is essential for the total synthesis of various natural products and pharmaceutical intermediates .

Photochemical Reactions and Psoralen Derivatives

- Benzyl 3-bromopropyl ether plays a role in the preparation of psoralen derivatives. Specifically, it contributes to the synthesis of 5-(3-Benzyloxypropoxy)psoralen (PAP-7). Psoralens are important in photobiology and photomedicine due to their ability to intercalate with DNA and exhibit photochemical reactions .

Total Synthesis of Zincophorin

- Zincophorin, a natural product with intriguing biological activities, can be synthesized using Benzyl 3-bromopropyl ether as a key intermediate. Researchers have explored its total synthesis to understand its properties and potential applications .

Alkaloid Synthesis: (+)-Anatoxin-a

- (+)-Anatoxin-a, a toxic alkaloid produced by certain cyanobacteria, has been studied for its effects on the nervous systemBenzyl 3-bromopropyl ether contributes to the total synthesis of this alkaloid, aiding in investigations related to its biological activity .

Chemical Biology and Functional Group Transformations

- Researchers use this compound to explore functional group transformations. Its reactivity allows for the introduction of various substituents, making it a versatile tool in chemical biology studies .

Storage and Handling Considerations

- Benzyl 3-bromopropyl ether is slightly soluble in water and should be stored under dry inert gas to prevent degradation. It is incompatible with air and oxidizing agents .

Mecanismo De Acción

Safety and Hazards

As with any chemical compound, handling “3-(3-bromopropyl)-1,2,3-benzotriazin-4(3H)-one” would require appropriate safety measures. The specific hazards would depend on the properties of the compound, but the presence of a bromine atom suggests that it could potentially be harmful if ingested or inhaled .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-bromopropyl)-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c11-6-3-7-14-10(15)8-4-1-2-5-9(8)12-13-14/h1-2,4-5H,3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGYPMITAXMAHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2372704.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2372706.png)

![N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B2372709.png)

![4-tert-butyl-N-{[2-(2-methoxyethoxy)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2372710.png)

![4-(ethylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2372711.png)

![Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2372712.png)